

Introduction: A Strategic Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-(N-Boc-N-methylamino)cyclohexanol

Cat. No.: B3021943

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4-(N-Boc-N-methylamino)cyclohexanol, identified by CAS Number 1256633-24-5, is a bifunctional organic molecule that has emerged as a valuable intermediate in medicinal chemistry and pharmaceutical development.^[1] Its structure, featuring a cyclohexane scaffold, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protected N-methylamino group, provides a unique combination of stereochemical complexity and orthogonal reactivity. This guide offers a technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, strategic applications, and essential handling protocols. The molecule's design allows for selective and sequential chemical modifications, making it a powerful tool for constructing complex molecular architectures, particularly for protease inhibitors, receptor modulators, and therapeutics targeting central nervous system (CNS) disorders.^[1]

Physicochemical and Structural Properties

The utility of any chemical building block begins with a clear understanding of its fundamental properties. **4-(N-Boc-N-methylamino)cyclohexanol** is a white to off-white solid under standard conditions, with its key characteristics summarized below.^[2]

Property	Value	Source
CAS Number	1256633-24-5	[3]
Molecular Formula	C ₁₂ H ₂₃ NO ₃	[1][3]
Molecular Weight	229.32 g/mol	[1][3]
IUPAC Name	tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate	[3]
Synonyms	4-(N-Boc-N-methylamino)cyclohexanol, trans-4-[Boc(methyl)amino]cyclohexanol	[3]
MDL Number	MFCD09751887	[1]
Storage	Room temperature, in a dry, well-ventilated place	[1]

The structure contains two key functional groups: a secondary alcohol and a Boc-protected amine. The cyclohexane ring is non-planar and can exist in different conformations, with the substituents (hydroxyl and amino groups) occupying either axial or equatorial positions. This gives rise to cis and trans diastereomers, a critical consideration for stereoselective synthesis and biological activity.[3][4]

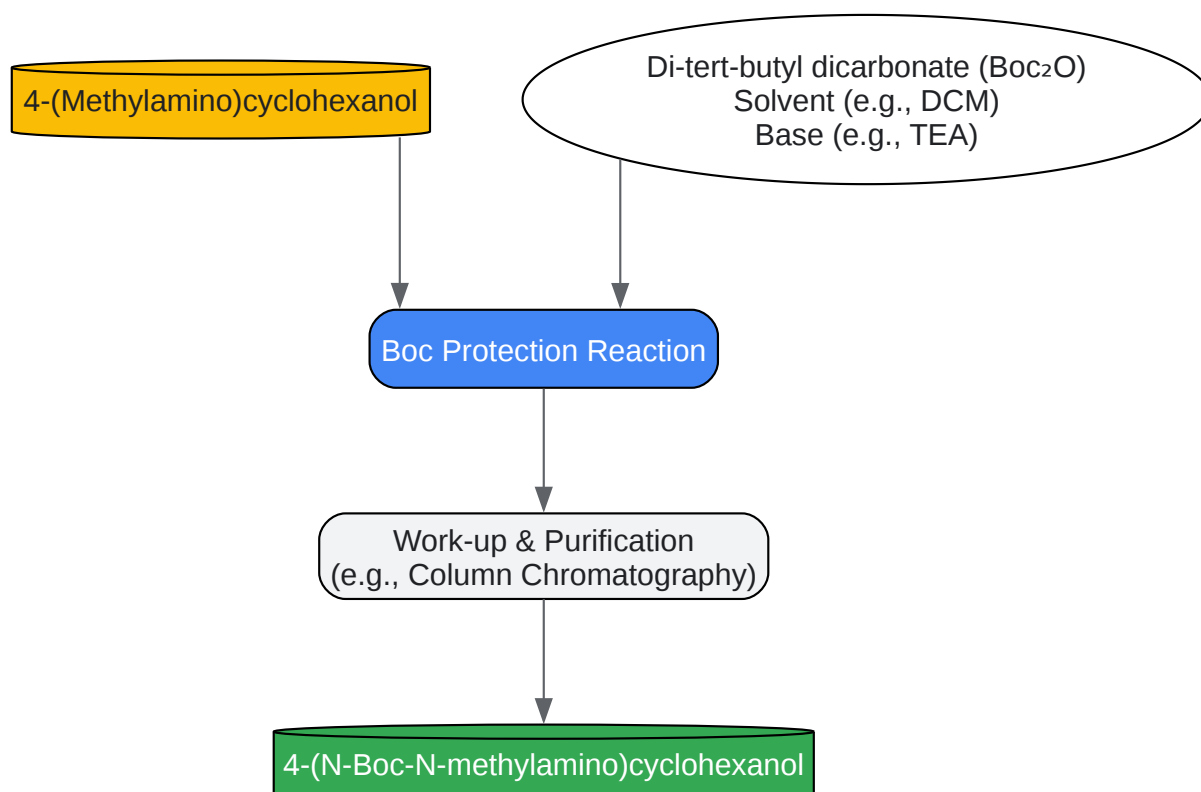
Caption: Structure of **4-(N-Boc-N-methylamino)cyclohexanol**.

Synthetic Strategy and Control

While multiple proprietary synthesis routes exist, a general and logical approach involves the protection and modification of a pre-existing aminocyclohexanol scaffold. The choice of starting material and reaction sequence is critical to achieving the desired stereoisomer (cis or trans).

A plausible synthetic pathway could start from commercially available 4-(methylamino)cyclohexanol. The secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a suitable solvent like

dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct.



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Caption: Plausible workflow for Boc protection synthesis.

Causality in Synthesis:

- Why Boc Protection? The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[5] It renders the highly nucleophilic amine inert to a wide range of reaction conditions (e.g., those used to modify the hydroxyl group), yet it can be removed cleanly under mild acidic conditions without affecting other parts of the molecule.[6] This orthogonality is fundamental to multistep synthesis.

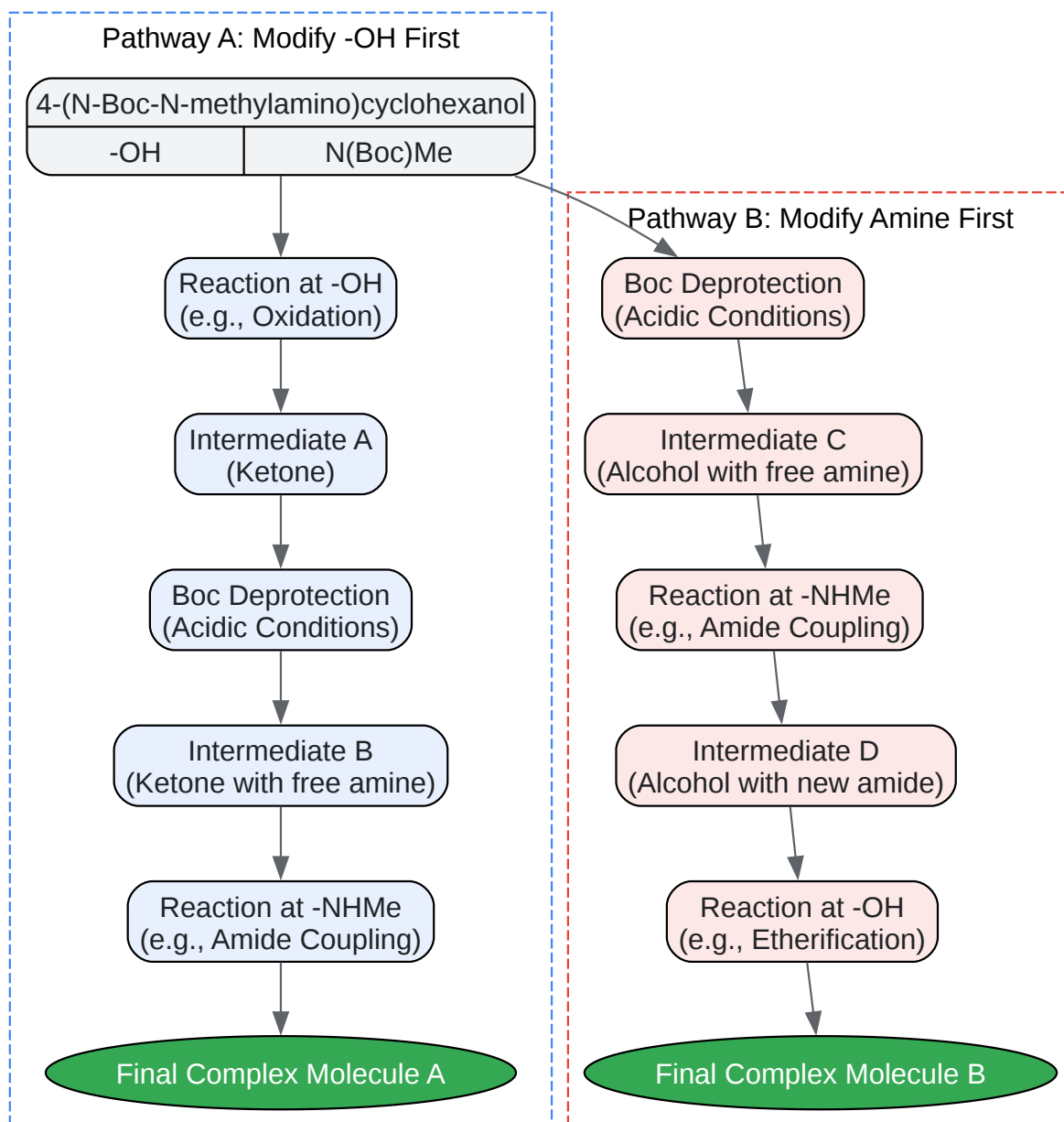
- Stereochemical Control: The stereochemistry of the final product (cis vs. trans) is dictated by the starting material. Diastereoselective syntheses, for instance using specific reduction or hydrogenation methods on precursor molecules, can yield specific isomers, which is often crucial for achieving desired pharmacological activity.[\[4\]](#)[\[7\]](#)

The Strategic Role in Drug Design

The power of **4-(N-Boc-N-methylamino)cyclohexanol** lies in its bifunctionality, which allows it to serve as a versatile scaffold. The hydroxyl and protected amine groups are orthogonal handles for subsequent chemical elaboration.

- The Hydroxyl Group (-OH): This group can be readily converted into other functionalities.
 - Oxidation: Oxidation (e.g., using PCC, Dess-Martin periodinane) converts the alcohol to 4-(N-Boc-N-methylamino)cyclohexanone.[\[8\]](#) This ketone is a valuable intermediate for reactions like reductive amination or the construction of spirocyclic systems, which are prized in drug design for their rigid, three-dimensional structures.[\[8\]](#)[\[9\]](#)
 - Etherification/Esterification: The hydroxyl group can be used to form ethers or esters, linking the cyclohexane scaffold to other parts of a target molecule.
- The N-Boc-N-methyl Group: After modifications at the hydroxyl position are complete, the Boc group can be selectively removed.
 - Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, efficiently removes the Boc group, revealing a secondary methylamine.
 - Further Functionalization: The newly freed amine is nucleophilic and can undergo a host of reactions, including amide bond formation (coupling with carboxylic acids), sulfonamide formation, or further alkylation.

This sequential reaction capability makes it an ideal building block for creating libraries of diverse compounds for screening in drug discovery programs.[\[1\]](#)



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Caption: Orthogonal functionalization pathways.

Exemplary Experimental Protocol: Boc Group Deprotection

This protocol describes a standard and critical procedure for removing the Boc protecting group, unmasking the secondary amine for further synthesis.

Objective: To deprotect **4-(N-Boc-N-methylamino)cyclohexanol** to yield 4-(methylamino)cyclohexanol.

Materials:

- **4-(N-Boc-N-methylamino)cyclohexanol** (1.0 eq)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in Dioxane
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Dissolution:** Dissolve **4-(N-Boc-N-methylamino)cyclohexanol** in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.
- **Acid Addition:** Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise with stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

- **Quenching:** Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
- **Work-up:** Re-dissolve the residue in DCM and transfer to a separatory funnel. Carefully wash the organic layer with a saturated NaHCO_3 solution to neutralize any remaining acid. Caution: CO_2 evolution may cause pressure buildup.
- **Extraction:** Wash the organic layer sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product, 4-(methylamino)cyclohexanol, often as its salt depending on the work-up. Further purification can be achieved via crystallization or column chromatography if necessary.

Self-Validating System:

- **Causality:** TFA is a strong acid that protonates the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and gaseous CO_2 .
- **Monitoring:** TLC is used to validate reaction completion, ensuring no starting material remains. A new, more polar spot corresponding to the free amine product should appear.
- **Purity:** Post-reaction work-up is designed to remove reagents and byproducts, and the final product's identity and purity would be confirmed by analytical methods like NMR and Mass Spectrometry.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[\[10\]](#)
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[\[10\]](#)

- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(N-Boc-N-methylamino)cyclohexanol is more than a simple chemical; it is a strategically designed building block that offers synthetic flexibility and access to novel chemical space. Its bifunctional nature, governed by the orthogonal reactivity of its hydroxyl and Boc-protected amine groups, allows for controlled, stepwise synthesis of complex molecules. For researchers in drug discovery, this compound represents a reliable and versatile tool for generating diverse molecular scaffolds with the three-dimensional character essential for potent and selective biological activity.

References

- **4-(N-Boc-N-methylamino)cyclohexanol** - MySkinRecipes. (n.d.).
- tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | C12H23NO3 | CID 45098094. (n.d.). PubChem.
- **4-(N-Boc-N-methylamino)cyclohexanol** | C12H23NO3 | CID 21925147. (n.d.). PubChem.
- Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. (2019). ResearchGate.
- tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3. (n.d.). Sigma-Aldrich.
- tert-Butyl ((cis-4-hydroxycyclohexyl)methyl)carbamate. (n.d.). Achmem.
- 1256633-24-5, 4-(N-Boc-N-甲基氨基)环己醇. (n.d.). 韶远.
- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (n.d.). Google Patents.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones. (n.d.).
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- Synthesis of N-BOC amines by various routes. (n.d.). ResearchGate.
- **4-(N-Boc-N-methylamino)cyclohexanol** CAS NO.1256633-24-5. (n.d.).
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - N,N-Dimethylformamide dimethyl acetal. (2025). ChemicalBook.
- The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure.
- 4-(N-Boc-N-Methylamino)Cyclohexanone (Cas 400899-84-5). (n.d.). Parchem.

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Sources

- 1. 4-(N-Boc-N-methylamino)cyclohexanol [myskinrecipes.com]
- 2. 4-(N-Boc-N-methylamino)cyclohexanol, CasNo.1256633-24-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. 4-(N-Boc-N-methylamino)cyclohexanol | C₁₂H₂₃NO₃ | CID 21925147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β -Enaminoketones [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. parchem.com [parchem.com]
- 10. fishersci.com [fishersci.com]
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